molecular formula C6H3ClN2O B13612370 3-Chloro-5-hydroxypyridine-4-carbonitrile

3-Chloro-5-hydroxypyridine-4-carbonitrile

Cat. No.: B13612370
M. Wt: 154.55 g/mol
InChI Key: WKTOOIVPBFGAGW-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxypyridine-4-carbonitrile is a multifunctional pyridine-based compound offered for research and development purposes. This molecule integrates several key functional groups—chloro, hydroxy, and cyano—onto a pyridine ring, making it a valuable and versatile scaffold in synthetic and medicinal chemistry . The chloro and cyano substituents are excellent handles for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitution reactions, allowing researchers to construct more complex molecular architectures. The hydroxy group on the pyridine ring exhibits tautomeric properties, potentially existing in both hydroxy and pyridone forms, which can influence its reactivity and interaction with biological targets . As a high-purity building block, this chemical is strictly for professional laboratory research use. Its primary application lies in the synthesis of polycyclic aromatic heterocycles and other pharmacologically active compounds . Specific applications, detailed mechanisms of action, and full spectroscopic data for this particular carbonitrile derivative are areas of active research and should be confirmed by the investigating scientist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

3-chloro-5-hydroxypyridine-4-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-5-2-9-3-6(10)4(5)1-8/h2-3,10H

InChI Key

WKTOOIVPBFGAGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C#N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Hydroxypyridine 4 Carbonitrile

Advanced Synthetic Routes to 3-Chloro-5-hydroxypyridine-4-carbonitrile (B6236594)

The synthesis of highly substituted pyridines such as this compound requires sophisticated and regioselective chemical transformations. The approaches to this target molecule can be broadly categorized into the functionalization of a pre-existing pyridine (B92270) ring and the de novo construction of the pyridine nucleus through multicomponent reactions.

Strategic Functionalization of Pyridine Precursors

The functionalization of a pyridine ring is a common strategy for the synthesis of substituted pyridines. This approach involves the sequential introduction of the required chloro, hydroxyl, and cyano groups onto a pyridine scaffold. The success of this strategy hinges on the ability to control the regioselectivity of each functionalization step.

The introduction of a chlorine atom at the C3 position of a pyridine ring can be a challenging transformation due to the electronic nature of the pyridine nucleus, which is generally deactivated towards electrophilic substitution. wikipedia.org However, several strategies have been developed to achieve regioselective chlorination.

One effective method involves the use of pyridine N-oxides. The oxidation of the pyridine nitrogen atom to an N-oxide activates the ring towards electrophilic substitution, particularly at the C2 and C4 positions. researchgate.net While direct chlorination at the C3 position is not favored, the N-oxide can direct other functionalities that can later be converted to a chloro group or can alter the electronic properties to favor C3 substitution under specific conditions. For instance, chlorination of pyridine N-oxides can be achieved using reagents like oxalyl chloride in the presence of triethylamine (B128534). researchgate.net

Another approach is the use of palladium-catalyzed C-H functionalization. Recent advances have demonstrated the regioselective C-H chlorination of arenes and heteroarenes through the merger of electrochemical oxidation and palladium catalysis. chemrxiv.orgchemrxiv.org This method offers a high degree of control and can be tailored to direct chlorination to specific positions on the pyridine ring.

Reagent/Catalyst SystemPosition of ChlorinationReference
(COCl)₂ / Et₃N on Pyridine N-oxideC2 researchgate.net
Pd(OAc)₂ / Electrochemical OxidationOrtho to directing group chemrxiv.org
Selectfluor / LiClDependent on substituents rsc.org

The introduction of hydroxyl and nitrile groups onto the pyridine ring requires distinct chemical strategies. A hydroxyl group can be introduced through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the C5 position. For instance, a 3,5-dichloropyridine (B137275) derivative could potentially undergo selective nucleophilic substitution at the C5 position. Alternatively, a 3-chloropyridine (B48278) could be hydroxylated, though this often requires harsh conditions. A patent describes the synthesis of 3-hydroxypyridine (B118123) from 3-chloropyridine using a basic hydroxide (B78521) at elevated temperatures. google.com

The introduction of a nitrile group at the C4 position can be achieved through various methods. One common approach is the Sandmeyer reaction, which involves the diazotization of a C4-amino group followed by treatment with a cyanide salt. Another method is the direct C-H cyanation of pyridines. researchgate.net This can be achieved through a tandem process involving the in situ generation of a dihydropyridine (B1217469) which then reacts with a cyano electrophile. researchgate.net

Functional GroupMethodReagentsReference
HydroxylNucleophilic SubstitutionBasic hydroxide google.com
NitrileC-H CyanationIn situ dihydropyridine + cyano electrophile researchgate.net
NitrileFrom AmineNaNO₂, HCl then CuCNN/A

The assembly of this compound can be approached through either a sequential or a convergent synthesis.

Multicomponent Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.govnih.govchemistry-chemists.com The Hantzsch pyridine synthesis and its analogues are powerful MCRs for the construction of pyridine rings.

The classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org This reaction initially forms a dihydropyridine, which is then oxidized to the corresponding pyridine. nih.gov

To synthesize this compound via a Hantzsch-type reaction, one would need to select appropriate starting materials that would introduce the desired substituents. For instance, a β-ketoester or a related active methylene (B1212753) compound containing a nitrile group would be required to install the C4-carbonitrile. The chloro and hydroxyl groups would need to be incorporated into the other starting materials, or introduced in a subsequent step. The versatility of the Hantzsch reaction allows for the use of a wide range of starting materials, making it a plausible, albeit complex, route to the target molecule. bhu.ac.innih.gov

Reaction TypeReactantsProductReference
Hantzsch Pyridine SynthesisAldehyde, 2x β-ketoester, AmmoniaDihydropyridine wikipedia.orgorganic-chemistry.org
Modified HantzschAldehyde, β-ketoester, EnamineDihydropyridineN/A
Kröhnke Pyridine Synthesis Modifications

The Kröhnke Pyridine Synthesis is a well-established method for generating highly functionalized pyridines. wikipedia.org The classical approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, typically ammonium acetate, to yield 2,4,6-trisubstituted pyridines. wikipedia.orgnih.gov The mechanism proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes ring closure with ammonia and subsequent dehydration and aromatization. wikipedia.org

For the synthesis of a molecule such as this compound, which is substituted at the 3, 4, and 5 positions, modifications to the classical Kröhnke synthesis are necessary. A significant variation involves the use of enamino nitriles in place of α-pyridinium methyl ketones. This adaptation increases the reactivity of the system and, crucially, allows for the formation of fully substituted pyridines. wikipedia.org In a potential application of this modified approach, a suitably substituted enamino nitrile could react with an α,β-unsaturated carbonyl compound. The reaction likely proceeds via a vinylogous cyanamide (B42294) intermediate, which, after cyclization and dehydration, would yield the desired polysubstituted pyridine ring. wikipedia.org

Modern refinements of the Kröhnke synthesis include one-pot procedures and the use of benign solvents, which enhance the efficiency and environmental standing of the method. wikipedia.orgmdpi.com Iron-catalyzed aerobic oxidative versions have also been developed, using simple starting materials like benzylamines and arylalkylketones with molecular oxygen as the oxidant, avoiding hazardous byproducts. chemistryviews.org

Catalytic Methods in the Synthesis of this compound

Catalysis offers powerful tools for the synthesis and functionalization of pyridine rings, providing routes that are often more efficient and selective than classical methods.

Palladium-Catalyzed Coupling Reactions for Pyridine Scaffolds

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including pyridine scaffolds. Palladium(II)-catalyzed C–H activation and functionalization reactions are particularly potent for creating substituted pyridines. acs.orgmdpi.com One such strategy involves the reaction of β-aryl-substituted α,β-unsaturated oxime ethers with alkenes. This process proceeds via a C–H alkenylation followed by an aza-6π-electrocyclization to afford multisubstituted pyridines with high regioselectivity. acs.org

The versatility of palladium catalysis is further demonstrated in cascade reactions initiated by C(sp³)–H functionalization, which can be used to construct various heterocyclic systems. mdpi.com For functionalizing existing pyridine rings, palladium catalysts are effective in directing C–H activation to specific positions. nih.govnih.gov For instance, N-acyl pyridinium (B92312) salts, generated via palladium catalysis, can act as potent electrophiles in carbonylative functionalization reactions, allowing for the synthesis of aryl ketones from (hetero)arenes and aryl triflates. rsc.org These diverse palladium-catalyzed methodologies underscore their potential for assembling the specific substitution pattern of this compound through carefully chosen precursors and reaction pathways.

Metal-Free Catalysis in Pyridine Functionalization

In a shift towards more sustainable chemical practices, metal-free catalytic systems for pyridine synthesis and functionalization have gained significant attention. jiaolei.group These methods avoid the cost and potential toxicity associated with transition metals. One innovative approach involves the in-situ generation of pyridine-boryl radicals from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. These radicals can then react with α,β-unsaturated ketones through a radical addition/C-C coupling mechanism to yield C-4 substituted pyridine derivatives. researchgate.netacs.orgsemanticscholar.org

Organocatalysis, utilizing small organic molecules to catalyze reactions, also presents a viable metal-free strategy. researchgate.net For example, the combination of iodine and triethylamine can trigger an oxime-based, metal-free synthesis of 2-aryl-substituted pyridines via a proposed radical pathway. organic-chemistry.org Furthermore, photochemical methods under organocatalytic or even catalyst-free conditions have been developed. These reactions can harness the reactivity of pyridinyl radicals, generated from pyridinium ions, to couple with various radical precursors, enabling C-H functionalization. acs.org Such approaches could potentially be adapted for the introduction of substituents onto a pre-formed pyridine ring to achieve the target structure. The development of pH-switchable conditions for C-H functionalization further expands the toolkit, allowing for selective modification at different positions on the pyridine ring. acs.org

Novel Preparative Techniques and Yield Optimization

Innovations in reaction technology and synthetic pathways are continuously sought to improve the efficiency, yield, and environmental impact of chemical syntheses.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often accompanied by an increase in product yield and purity. This technology has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles.

The table below illustrates the typical enhancements observed when switching from conventional heating to microwave irradiation for the synthesis of heterocyclic compounds, which could be extrapolated to the synthesis of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Heterocyclic Compounds.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electrical current to drive reactions, often eliminating the need for harsh chemical oxidants or reductants. rsc.org This approach has been successfully applied to the synthesis and functionalization of pyridine derivatives. For example, pyridine carboxamides have been synthesized from pyridine carbohydrazides and amines in an aqueous medium using KI as both a mediator and an electrolyte. rsc.orgresearchgate.net

Another notable application is the electrochemical generation of cyanide species from NH₄SCN, which can then be used in a three-component reaction to synthesize CN-substituted imidazo[1,5-a]pyridines. rsc.org The electrochemical hydrogenation of pyridines to piperidines has also been achieved using an anion-exchange membrane (AEM) electrolyzer, demonstrating the potential for electrosynthesis in performing challenging reductions under mild conditions. acs.org These electrosynthetic methods provide a sustainable platform that could be explored for the construction or modification of the this compound scaffold, potentially offering high atom economy and reduced waste generation. researchgate.net

The table below summarizes key parameters from selected electrochemical syntheses of pyridine derivatives.

Table 2: Examples of Electrochemical Methods in Pyridine Chemistry.

Process Intensification and Scalability in Laboratory Settings

The synthesis of highly substituted pyridines such as this compound often relies on classical condensation reactions. A plausible and scalable laboratory synthesis can be extrapolated from established methods for analogous structures, such as the Guareschi-Thorpe pyridine synthesis. This approach typically involves the condensation of a β-ketoester or a related active methylene compound with cyanoacetamide or a derivative thereof.

For the target compound, a potential route involves the reaction of 2-chloro-3-oxobutanoate with cyanoacetamide in the presence of a base. The subsequent cyclization and aromatization would yield the desired pyridine ring.

Key considerations for process intensification and scalability include:

Reaction Conditions: Transitioning from standard batch reactors to continuous flow microreactors can offer significant advantages. Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially exothermic condensation and cyclization steps. This enhanced control often leads to higher yields, improved purity, and enhanced safety profiles.

Solvent and Catalyst Selection: The choice of solvent and base (e.g., sodium methoxide, piperidine) is critical. For scalability, utilizing catalytic amounts of a base is preferable to stoichiometric quantities. Solvent selection must balance reactant solubility with ease of removal during workup and potential for recycling.

Workup and Purification: A commercially viable process emphasizes streamlined purification. google.comgoogle.com Crystallization is a highly desirable method for final product isolation as it is generally more cost-effective and scalable than chromatographic purification. Designing the reaction conditions to precipitate the product directly from the reaction mixture can significantly simplify the downstream processing. For instance, a patented process for producing the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, a related compound, highlights a method that results in a solid product, simplifying its isolation. google.comgoogle.com

Chemical Reactivity and Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the electron-withdrawing chloro and cyano substituents.

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The chlorine atom at the 3-position of the pyridine ring is susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the ring and the nitrile group at the 4-position, which help to stabilize the negatively charged intermediate (Meisenheimer complex). However, reactions on 3-halopyridines can sometimes proceed through a benzyne-type (or in this case, a dehydropyridine) intermediate, especially with strong bases, which can lead to substitution at different positions. clockss.org

The displacement of the chloride with amine and thiol nucleophiles provides a direct route to novel, highly functionalized pyridine derivatives.

Reaction with Amines: Treatment of this compound with primary or secondary amines, typically in a polar solvent and in the presence of a base, is expected to yield the corresponding 3-amino-5-hydroxypyridine-4-carbonitrile derivatives. Studies on the closely related compound, 5-chloro-3-pyridinol, show that it reacts with various lithium amides or free amines to give 5-aminated products in good to excellent yields. clockss.org The presence of the 4-carbonitrile group in the target compound is expected to further activate the ring toward a standard SNAr pathway, favoring direct substitution at the C-3 position. However, the potential for substitution at the C-4 position via an aryne-like intermediate cannot be entirely ruled out under strongly basic conditions. clockss.org

Reaction with Thiols: Similarly, thiols or their corresponding thiolates can act as potent nucleophiles to displace the chloride, leading to the formation of 3-thioether derivatives. These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylacetamide.

The table below summarizes representative SNAr reactions based on studies with the analogous compound 5-chloro-3-pyridinol. clockss.org

Nucleophile (Amine)SolventProduct(s)Yield (%)
n-Butylaminen-Butylamine4-(n-Butylamino)-3-pyridinol80
PyrrolidinePyrrolidine5-(1-Pyrrolidinyl)-3-pyridinol85
Piperidine (B6355638)Piperidine5-(1-Piperidinyl)-3-pyridinol87
MorpholineMorpholine5-(4-Morpholinyl)-3-pyridinol90

This interactive table is based on data for the analogous compound 5-chloro-3-pyridinol and illustrates the potential reactivity of this compound.

The hydroxyl group at the 5-position behaves similarly to a phenol, exhibiting acidic properties and undergoing characteristic reactions.

Hydrolysis: Direct hydrolysis to replace the hydroxyl group is not a feasible transformation, as the hydroxide ion is an exceptionally poor leaving group. While the chloro group on a chloropyridine can be hydrolyzed to a hydroxyl group under high temperature and pressure with a strong base, the reverse reaction is not practical. google.com

Etherification: The hydroxyl group can be readily converted to an ether via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves a two-step, one-pot process. First, the hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic pyridinoxide anion. This anion then displaces a halide or other suitable leaving group from an alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide) in a classic SN2 reaction to form the corresponding ether. libretexts.orgorganicchemistrytutor.com This method is highly versatile and allows for the introduction of a wide variety of alkyl or aryl groups. masterorganicchemistry.com

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, most notably hydrolysis.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or can be selectively hydrated to form an amide intermediate.

Full Hydrolysis to Carboxylic Acid: Complete hydrolysis is typically achieved under harsh conditions, such as heating under reflux with a strong acid (e.g., aqueous sulfuric or hydrobromic acid) or a strong base (e.g., aqueous sodium hydroxide). google.comgoogle.com The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid (or its carboxylate salt under basic conditions). A subsequent acidification step is required in the case of basic hydrolysis to isolate the free carboxylic acid.

Partial Hydrolysis to Amide: It is possible to stop the hydrolysis at the amide stage by using milder reaction conditions. For example, base-catalyzed hydrolysis using hydrogen peroxide in an alkaline medium is a known method for the selective conversion of nitriles to amides. Alternatively, carefully controlled heating with a base can sometimes allow for the isolation of the amide before it undergoes further hydrolysis.

Reduction to Aminomethyl Derivatives

The nitrile functional group in this compound can be reduced to an aminomethyl group, a valuable transformation for the introduction of a primary amine. This conversion is typically achieved through catalytic hydrogenation or with chemical hydrides.

One of the most common methods for this reduction is the use of Raney nickel as a catalyst in the presence of hydrogen gas. This heterogeneous catalytic system is effective for the reduction of a wide range of nitriles to primary amines. The reaction is typically carried out in a solvent such as ethanol (B145695) under a hydrogen atmosphere. The use of Raney nickel in combination with sodium hypophosphite or in formic acid has also been reported for the reduction of nitriles to aldehydes, but for the formation of the aminomethyl derivative, hydrogen gas is the preferred reductant. researchgate.net

Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to primary amines. ic.ac.ukadichemistry.comic.ac.ukmasterorganicchemistry.comyoutube.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. A subsequent aqueous workup is necessary to hydrolyze the aluminum complexes and liberate the primary amine. Given the potent reactivity of LiAlH₄, it is crucial to ensure the absence of water and other protic sources during the reaction.

Reagent/CatalystSolventConditionsProduct
Raney Nickel / H₂EthanolHydrogen pressure, room or elevated temperature4-(aminomethyl)-3-chloro-5-hydroxypyridine
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFAnhydrous, inert atmosphere, followed by aqueous workup4-(aminomethyl)-3-chloro-5-hydroxypyridine
Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group of this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.gov Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.orgnih.gov

The formation of a 5-substituted-1H-tetrazole from a nitrile is typically achieved by reacting the nitrile with sodium azide (B81097) in the presence of a Lewis acid catalyst. Zinc(II) salts , such as zinc chloride or zinc bromide, are commonly employed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. researchgate.netresearchgate.net The reaction is often carried out in solvents like water, isopropanol, or dimethylformamide (DMF), sometimes under microwave irradiation to accelerate the reaction rate. researchgate.netorganic-chemistry.org The mechanism is believed to involve the coordination of the zinc ion to the nitrogen of the nitrile, which lowers the LUMO of the nitrile and facilitates the cycloaddition with the azide. nih.gov

ReagentCatalystSolventConditionsProduct
Sodium Azide (NaN₃)Zinc Chloride (ZnCl₂)Water or DMFElevated temperature or microwave irradiation3-chloro-4-(1H-tetrazol-5-yl)pyridin-5-ol

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution than benzene. The presence of a chlorine atom and a cyano group, both electron-withdrawing, further deactivates the ring. Conversely, the hydroxyl group is an activating, ortho-, para-directing group. The interplay of these substituents determines the feasibility and regioselectivity of electrophilic substitution reactions.

Nitration, Sulfonation, and Halogenation Studies

Nitration: The nitration of pyridine derivatives typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. For 3-hydroxypyridine, nitration has been shown to occur at the 2-position when the reaction is carried out on the conjugate acid. rsc.org Depending on the reaction conditions, dinitration and even trinitration can occur. osi.lv Given the deactivating nature of the chloro and cyano groups in this compound, nitration would be expected to be challenging and require forcing conditions. The directing effects of the substituents would likely favor substitution at the positions ortho to the activating hydroxyl group, although the steric hindrance and electronic deactivation from the other groups will significantly influence the outcome.

Sulfonation: Direct sulfonation of pyridine is difficult and often requires high temperatures and the use of oleum (B3057394) (fuming sulfuric acid). Information on the direct sulfonation of substituted chlorohydroxypyridines is limited, suggesting that this transformation is not commonly performed or is synthetically challenging. The electron-deficient nature of the target molecule would likely necessitate harsh reaction conditions, which could lead to degradation of the starting material.

Halogenation: The halogenation of pyridines can be achieved under various conditions, depending on the substituents present. nih.gov For activated pyridines, such as those bearing hydroxyl or amino groups, regioselective halogenation can be achieved under milder conditions, for instance, using N-bromosuccinimide (NBS). researchgate.net The halogenation of hydroxypyridines can be complex, and the position of substitution is influenced by the existing substituents. google.com For this compound, halogenation would be an electrophilic substitution reaction, and the regioselectivity would be governed by the directing effects of the existing groups.

Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three substituents.

Hydroxyl group (-OH): As a strong activating group, the hydroxyl group directs electrophiles to the ortho and para positions. In this molecule, the positions ortho to the hydroxyl group are C-4 and C-6.

Chloro group (-Cl): The chloro group is a deactivating but ortho-, para-directing substituent. It directs incoming electrophiles to the positions ortho and para to itself.

Cyano group (-CN): The cyano group is a strong deactivating group and is meta-directing.

Considering these effects, the most likely position for electrophilic attack would be the C-6 position, which is ortho to the activating hydroxyl group and not sterically hindered by the adjacent cyano group. The C-2 position is also ortho to the hydroxyl group but is flanked by the chloro substituent, which may provide some steric hindrance. The strong deactivating and meta-directing influence of the cyano group, along with the deactivating effect of the chloro group, would make substitution at other positions less favorable.

Oxidation and Reduction Chemistry of the Pyridine Nucleus

Pyridine N-Oxide Formation

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. The oxidation of electron-deficient pyridines can be challenging and often requires more potent oxidizing agents than those used for electron-rich pyridines. researchgate.net

Common reagents for the N-oxidation of pyridines include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) . dntb.gov.uarsc.orgresearchgate.netnih.govorganic-chemistry.org For electron-deficient pyridines, a mixture of hydrogen peroxide and a strong acid , such as acetic acid or trifluoroacetic acid, is often employed. The in-situ formation of a stronger peroxy acid facilitates the oxidation. google.comarkat-usa.orggoogle.comaminer.orgrsc.orgresearchgate.netrsc.org The use of hydrogen peroxide-urea complex with trifluoroacetic anhydride (B1165640) has also been reported as an effective method for the N-oxidation of electron-poor pyridines. researchgate.net

Oxidizing AgentSolventConditionsProduct
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane or ChloroformRoom temperatureThis compound N-oxide
Hydrogen Peroxide / Acetic AcidAcetic AcidElevated temperatureThis compound N-oxide
Hydrogen Peroxide-Urea / Trifluoroacetic AnhydrideDichloromethane or AcetonitrileRoom temperatureThis compound N-oxide
Hydrogenation to Piperidine Derivatives

The reduction of the pyridine ring to a piperidine structure is a fundamental transformation in synthetic chemistry, providing access to saturated heterocyclic scaffolds prevalent in pharmaceuticals and agrochemicals. rsc.org The catalytic hydrogenation of pyridine and its derivatives is a common method to achieve this, typically involving a pyridine substrate, a catalyst, and a source of hydrogen. nih.gov While direct experimental data on the hydrogenation of this compound is not extensively documented in publicly available literature, the synthesis of its corresponding piperidine derivative, 3-chloro-5-hydroxypiperidine-4-carbonitrile, can be inferred from established methodologies for similarly substituted pyridines.

The hydrogenation of functionalized pyridines can be challenging, often requiring specific catalysts and conditions to achieve high yields and selectivity, while avoiding the reduction of other functional groups. rsc.orgresearchgate.net Commonly employed catalysts for this transformation include noble metals such as platinum, palladium, rhodium, and ruthenium, often supported on carbon or in the form of their oxides. rsc.orgresearchgate.net

Key factors influencing the outcome of the hydrogenation include the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, platinum oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in protic solvents like glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. researchgate.netresearchgate.net Rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃) have also demonstrated high efficacy, sometimes under milder conditions. rsc.orgacs.org A recent study highlighted the use of Rh₂O₃ for the reduction of various unprotected pyridines at a relatively low pressure (5 bar) and temperature (40 °C). rsc.org

The presence of substituents on the pyridine ring, such as the chloro, hydroxyl, and cyano groups in this compound, significantly impacts the reactivity. The electron-withdrawing nature of the chloro and cyano groups can make the pyridine ring less susceptible to reduction compared to unsubstituted pyridine. Conversely, the hydroxyl group can influence the reaction through its electronic effects and potential coordination with the catalyst. The choice of acidic or neutral conditions is also critical; acidic media can protonate the pyridine nitrogen, forming a pyridinium salt which is often more readily hydrogenated. rsc.org

Table 1: Typical Catalysts and Conditions for the Hydrogenation of Substituted Pyridines
CatalystSolventPressure (bar)Temperature (°C)Reference
PtO₂ (Adams' catalyst)Glacial Acetic Acid50-70Room Temperature researchgate.netresearchgate.net
Rh₂O₃Trifluoroethanol (TFE)540 rsc.org
Rhodium on Carbon (Rh/C)Water, Ethanol4-6 MPa (40-60 bar)80-100 google.com
Palladium on Carbon (Pd/C)VariousVariable (often higher)Variable rsc.org

Rearrangement Reactions and Tautomerism Studies

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical concept in the chemistry of hydroxypyridines. researchgate.net For this compound, the most relevant form of tautomerism is the hydroxypyridine-pyridone equilibrium.

Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, can exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.com This phenomenon involves the intramolecular migration of a proton from the hydroxyl oxygen to the ring nitrogen atom. nih.gov In the case of this compound, the hydroxyl group at the 5-position is analogous to a 3-hydroxypyridine system.

Unlike 2- and 4-hydroxypyridines, which strongly favor the pyridone form in most solvents, 3-hydroxypyridine can exist as a zwitterionic pyridone tautomer, although the hydroxy form is generally predominant. researchgate.netresearchgate.net The equilibrium position is highly sensitive to the solvent environment. wuxibiology.com In aqueous solutions, the zwitterionic form of 3-hydroxypyridine can be observed, while non-polar solvents tend to favor the neutral hydroxy form. researchgate.net

For this compound, the presence of a strong electron-withdrawing chlorine atom at the 3-position and a cyano group at the 4-position would be expected to significantly influence the acidity of the hydroxyl group and the basicity of the ring nitrogen. These electronic effects play a crucial role in determining the relative stability of the tautomers and thus the position of the equilibrium. Computational studies on substituted 2-hydroxypyridines have shown that chlorine substitution can have a notable impact on which tautomer is dominant. rsc.org Generally, the pyridone form is stabilized in polar solvents due to its higher dipole moment compared to the hydroxypyridine form. wuxibiology.com

The equilibrium can be represented as follows:

Figure 1: Hydroxypyridine-Pyridone Tautomerism of this compound.

The mechanism of proton transfer in hydroxypyridine-pyridone tautomerism has been a subject of extensive theoretical and experimental investigation. nih.govaip.org The process can occur through several pathways, including an uncatalyzed intramolecular proton shift, or, more commonly, through intermolecular proton transfer mediated by solvent molecules or other species. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction pathways and calculating the energy barriers for tautomerization. nih.govnih.gov These studies have shown that for isolated molecules in the gas phase, direct proton transfer involves a high activation energy barrier. nih.gov However, the presence of protic solvent molecules, such as water, can dramatically lower this barrier by forming a hydrogen-bonded "bridge," facilitating a concerted proton relay mechanism. nih.gov For 2-hydroxypyridine, it has been calculated that two water molecules can create an optimal bridge for isomerization to the 2-pyridone form. nih.gov

Spectroscopic methods like UV/Vis, IR, and NMR are the primary experimental techniques used to study tautomeric equilibria. nih.govsemanticscholar.org By comparing the spectra of the compound of interest with those of "fixed" derivatives (where the mobile proton is replaced by a methyl group on either the oxygen or nitrogen), the position of the equilibrium and the equilibrium constant (KT) can be determined quantitatively in various solvents. semanticscholar.org For example, the UV/Vis spectra of the hydroxy and pyridone forms are typically distinct, allowing for the determination of the concentration of each tautomer in solution. semanticscholar.org

Table 2: Factors Influencing Hydroxypyridine-Pyridone Tautomeric Equilibrium
FactorEffect on EquilibriumGeneral ObservationReference
Solvent PolarityShifts equilibrium toward the more polar tautomerPolar solvents (e.g., water, DMSO) favor the zwitterionic/pyridone form, which typically has a larger dipole moment. researchgate.netwuxibiology.com
Substituent EffectsElectron-withdrawing or -donating groups alter the relative acidity/basicity of the OH/NH sitesSubstituents can stabilize or destabilize one tautomer over the other through inductive and resonance effects. rsc.orgsemanticscholar.org
PhaseEquilibrium can differ significantly between gas, solution, and solid statesThe hydroxy form is often more stable in the gas phase, while the pyridone form is frequently favored in the solid state and in polar solvents. nih.govwikipedia.org
ConcentrationCan influence self-association and dimerizationIn non-polar solvents, dimerization can favor the pyridone tautomer. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-5-hydroxypyridine-4-carbonitrile (B6236594), a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, cyano, and pyridine nitrogen atoms, and the electron-donating effect of the hydroxyl group. Additionally, a broader signal for the hydroxyl proton would be expected, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on all six carbon atoms in the molecule. Six distinct signals would be anticipated: four for the pyridine ring carbons and one for the nitrile carbon. The chemical shifts would be characteristic of their electronic environments. For instance, the carbon bearing the hydroxyl group would be shifted downfield, while the carbon attached to the electron-withdrawing cyano group would also exhibit a characteristic chemical shift.

Expected ¹H and ¹³C NMR Data (Theoretical):

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2Expected aromatic regionC-2: Expected aromatic region
H-6Expected aromatic regionC-3: Expected aromatic region
OHSolvent dependentC-4: Expected aromatic region
C-5: Expected aromatic region
C-6: Expected aromatic region
CN: Expected nitrile region

Note: This table is a representation of expected data and not based on experimental results.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for a planar aromatic system like this, it could provide information about through-space interactions, particularly if intermolecular associations occur in solution.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its structure and polymorphism. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal the presence of different crystalline forms (polymorphs) as distinct sets of NMR signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C≡N, C=C, C=N, and C-Cl functional groups.

Expected FT-IR Vibrational Frequencies (Theoretical):

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch3200-3600Broad, Strong
C≡N stretch2220-2260Sharp, Medium
C=C/C=N stretch1400-1600Medium-Strong
C-O stretch1260-1380Strong
C-Cl stretch600-800Medium

Note: This table is a representation of expected data and not based on experimental results.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡N and the aromatic ring stretching vibrations would be expected to produce strong signals in the Raman spectrum, providing a valuable molecular fingerprint for the compound. The C-Cl stretch would also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₆H₃ClN₂O, the expected exact mass can be calculated.

The presence of chlorine is a key isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its corresponding [M+2]⁺ peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Ion FormulaCalculated m/zIsotopic PeakRelative Abundance
[C₆H₃³⁵ClN₂O]⁺153.9934[M]⁺100%
[C₆H₃³⁷ClN₂O]⁺155.9905[M+2]⁺~32%

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of the molecular ion, providing insights into the compound's structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, several fragmentation pathways can be postulated based on the fragmentation of similar pyridine compounds. nih.govnih.gov

A primary fragmentation event would likely involve the loss of a molecule of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation pathway for pyridine carbonitriles. nih.gov Another probable fragmentation is the loss of a chlorine radical (Cl•), followed by further fragmentation of the resulting radical cation. The loss of carbon monoxide (CO) is also a possibility, arising from the hydroxypyridine core.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
154[M - HCN]⁺HCN127
154[M - Cl]⁺Cl•119
154[M - CO]⁺CO126
127[M - HCN - CO]⁺CO99

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as those of other substituted pyridines, allows for predictions of its solid-state characteristics. nih.govnih.gov

The molecule is expected to be largely planar due to the aromatic nature of the pyridine ring. The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atom of the pyridine ring, as well as the nitrile nitrogen. Pi-stacking interactions between the aromatic pyridine rings of adjacent molecules are also anticipated to play a significant role in the crystal lattice. nih.gov These interactions would lead to a well-ordered, stable crystalline structure. The presence of the chloro and cyano substituents will also influence the packing through dipole-dipole interactions. nih.gov

ParameterPredicted Observation
Molecular GeometryLargely planar pyridine ring
Primary Intermolecular InteractionsHydrogen bonding (O-H···N), π-π stacking
Secondary Intermolecular InteractionsDipole-dipole interactions involving C-Cl and C-CN bonds
Crystal SystemLikely monoclinic or orthorhombic, common for such planar molecules

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure

UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, and fluorescence is the emission of light as electrons return to the ground state.

The UV-Visible absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the substituted pyridine ring. researchgate.net The exact position of the absorption maxima (λ_max) will be influenced by the solvent polarity, with more polar solvents potentially causing a shift in the absorption bands. Based on data for 3-hydroxypyridine (B118123), absorption maxima can be expected in the UV region. researchgate.netnist.gov

Many pyridine carbonitrile derivatives are known to be fluorescent. bohrium.comresearchgate.net The presence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group on the pyridine ring could lead to intramolecular charge transfer (ICT) character in the excited state, which often results in fluorescence. The fluorescence emission spectrum would likely be a mirror image of the absorption spectrum, with the emission occurring at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield and lifetime would be key parameters in characterizing the emissive properties of the compound. Studies on similar pyridine derivatives have shown that they can be blue emitters. researchgate.netmdpi.com

Spectroscopic TechniqueExpected ObservationInfluencing Factors
UV-Visible AbsorptionAbsorption maxima (λ_max) in the UV region due to π → π* and n → π* transitions.Solvent polarity, pH
Fluorescence EmissionPotential for blue fluorescence with a noticeable Stokes shift.Excitation wavelength, solvent environment, temperature

Computational and Theoretical Investigations of 3 Chloro 5 Hydroxypyridine 4 Carbonitrile

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions at the molecular level. For derivatives of 3-Chloro-5-hydroxypyridine-4-carbonitrile (B6236594), these methods can predict the feasibility of reaction pathways, identify transient intermediates, and determine the energy barriers that govern reaction rates. While specific studies on this compound are not extensively available in the public domain, the principles of these computational investigations can be understood through studies on related substituted pyridines.

Transition State Identification and Activation Energies

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Identifying the geometry and energy of the transition state is paramount to understanding the mechanism of a reaction. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for locating these transient structures.

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction on this compound, where a nucleophile displaces the chlorine atom, computational chemists would model the potential energy surface of the reaction. This involves calculating the energy of the system as the bond between the pyridine (B92270) ring and the chlorine atom breaks and a new bond with the nucleophile forms. The highest point on the lowest energy path between reactants and products corresponds to the transition state.

The activation energy (Ea) is the energy difference between the reactants and the transition state. youtube.com It represents the minimum energy required for the reaction to occur. A lower activation energy implies a faster reaction rate. Computational software can calculate these energies with a high degree of accuracy, providing quantitative predictions of reaction kinetics. For instance, in studies of 2-chloropyridines, molecular orbital calculations have been used to determine the change in Gibbs free energy between the initial and transition states, which helps in understanding the reaction rate. researchgate.netnih.gov

Table 1: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction
ReactantNucleophileSolventCalculated Activation Energy (kcal/mol)
This compoundAmmonia (B1221849)Water25.8
This compoundMethoxideMethanol18.2
This compoundThiophenolateDimethylformamide15.5

Reaction Pathway Mapping

Reaction pathway mapping involves tracing the entire energetic landscape of a chemical reaction, from reactants through transition states to products. This provides a comprehensive understanding of the mechanism, including the potential for side reactions and the formation of intermediates.

For this compound, various reaction pathways could be computationally explored. For example, in a reaction with a multifunctional nucleophile, calculations could determine whether the attack occurs at the carbon bearing the chlorine atom or at the nitrile group. By mapping the potential energy surface for both pathways, researchers can predict the major product of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. An IRC calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the identified transition state indeed connects the desired reactants and products.

Structure-Based Drug Design (SBDD) Principles for Analogues (Excluding Clinical Outcomes)

Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize potential drug candidates. For analogues of this compound, SBDD techniques can guide the modification of the chemical scaffold to enhance binding affinity and selectivity for a specific target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex.

In the context of analogues of this compound, molecular docking studies would involve a known protein target. The analogues would be computationally placed into the active site of the protein, and a scoring function would be used to estimate the binding affinity. The results can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on pyridine-3-carbonitrile (B1148548) derivatives have been used to investigate their binding affinity towards dihydrofolate reductase (DHFR). researchgate.net

Table 2: Example Molecular Docking Scores for Analogues against a Hypothetical Kinase Target
AnalogueModificationDocking Score (kcal/mol)Key Interactions
Analogue A-OH replaced with -OCH3-7.5Hydrogen bond with Asp145
Analogue B-Cl replaced with -F-7.2Hydrophobic interaction with Leu83
Analogue C-CN replaced with -CONH2-8.1Hydrogen bonds with Glu91 and Lys30

The insights gained from molecular docking can guide the synthesis of new analogues with improved binding characteristics. For instance, if a docking simulation shows a void in the binding pocket, a substituent could be added to the analogue to fill that space and increase van der Waals interactions.

Derivatives of 3 Chloro 5 Hydroxypyridine 4 Carbonitrile and Structure Activity Relationship Sar Studies

Synthesis of Key Derivatives through Strategic Modifications

The generation of derivatives from the parent compound is crucial for exploring the chemical space and understanding the pharmacophore. Key functional groups—the C5-hydroxyl, C4-nitrile, and C3-chlorine—serve as primary handles for synthetic diversification.

The phenolic hydroxyl group at the C5 position is a prime site for modification to probe the effects of hydrogen bonding capacity, lipophilicity, and steric bulk.

Esterification: The hydroxyl group can be readily converted to a variety of esters through reaction with acyl chlorides or carboxylic anhydrides under basic conditions. This transformation replaces the hydrogen bond-donating hydroxyl group with a bulkier, more lipophilic ester group, which can influence receptor binding and cell permeability.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), yields a range of ether derivatives. This modification removes the hydrogen bond-donating capability and allows for the introduction of various alkyl or aryl substituents, systematically altering the steric and electronic profile of the molecule at this position.

The nitrile group at the C4 position is a versatile functional group that can be converted into other key functionalities known to interact with biological targets.

Amidines: The Pinner reaction provides a classical route to convert the nitrile into an amidine. This involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt, which is then reacted with ammonia (B1221849) or an amine. Amidines are basic and can form salt bridges with acidic residues in protein targets, representing a significant modification of the electronic and interactive properties compared to the neutral nitrile group.

Carboxylic Acids: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. The resulting carboxylic acid introduces a strongly acidic and polar group, which can act as a key binding element (e.g., a zinc-binding group in metalloenzymes) or improve the aqueous solubility of the compound.

The chlorine atom at the C3 position is an ideal handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for building molecular complexity.

Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for introducing various aryl and heteroaryl rings at the C3 position, allowing for extensive exploration of SAR related to aromatic interactions like π-π stacking.

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the chloropyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov The resulting rigid, linear alkyne linker can be used to probe specific binding pockets or to connect to other pharmacophoric elements.

While the existing substituents offer many avenues for modification, further substitutions on the pyridine (B92270) ring at the C2 or C6 positions can also be explored. This is typically more complex and may require multi-step syntheses starting from different precursors. For instance, building the pyridine ring from acyclic precursors allows for the incorporation of substituents at various positions from the outset. Alternatively, directed ortho-metalation, if electronically feasible, could provide a route to functionalize the positions adjacent to existing groups.

Design Principles for Investigating Structure-Activity Relationships

SAR studies aim to establish a clear link between the chemical structure of a molecule and its biological activity. This is achieved by systematically altering the molecule's structure and measuring the resulting change in activity.

The design of new derivatives of 3-chloro-5-hydroxypyridine-4-carbonitrile (B6236594) is guided by fundamental physicochemical principles, primarily electronic and steric effects. The goal is to fine-tune the molecule's properties to achieve optimal interaction with its biological target. mdpi.com

Electronic Effects: The electron density distribution across the pyridine ring and its substituents is critical for molecular recognition. The parent molecule contains electron-withdrawing groups (chlorine and nitrile) and an electron-donating group (hydroxyl). Replacing the chlorine at the C3 position via Suzuki coupling with an electron-donating group (e.g., a methoxy-phenyl group) versus an electron-withdrawing group (e.g., a trifluoromethyl-phenyl group) can reveal the electronic requirements of the binding pocket. Similarly, converting the C5-hydroxyl to an ether reduces its electron-donating capacity, which can impact activity. mdpi.com

Steric Effects: The size and shape of substituents determine how well a molecule fits into its target's binding site. Bulky groups can cause steric hindrance, preventing optimal binding, while in other cases, they may be necessary to fill a hydrophobic pocket and increase potency. acs.org A systematic SAR study would involve preparing a series of ether derivatives at the C5 position with increasing alkyl chain length (e.g., methyl, ethyl, propyl) to probe the size of the available space. The impact of bulky groups at the C3 position can be similarly investigated using Suzuki coupling with sterically demanding boronic acids. rsc.org

The interplay of these effects is often complex. A modification that improves electronic properties might introduce unfavorable steric clashes, and vice versa. Therefore, a matrix-based approach, where multiple positions are varied simultaneously, is often employed to deconvolute these effects and identify optimal substitution patterns.

Data Tables

The following tables illustrate hypothetical SAR data for derivatives of this compound, based on principles observed in related heterocyclic compounds.

Table 1: SAR of Modifications at the C3 Position via Suzuki Coupling

Derivative IDC3-Substituent (R)IC₅₀ (µM)Rationale for Modification
Parent -Cl15.2Starting compound
1a -Phenyl8.5Introduce aryl group for potential π-stacking
1b -4-Methoxyphenyl2.1Add electron-donating group to probe electronics
1c -4-Trifluoromethylphenyl25.8Add electron-withdrawing group to probe electronics
1d -2-Methylphenyl18.9Introduce steric bulk adjacent to the pyridine ring
1e -Thiophen-2-yl5.4Introduce a heteroaromatic ring

Table 2: SAR of Modifications at the C5-Hydroxyl Group

Derivative IDC5-Substituent (OR)IC₅₀ (µM)Rationale for Modification
Parent -OH15.2Starting compound with H-bond donor
2a -OCH₃ (Methoxy)10.7Remove H-bond donor, add small lipophilic group
2b -OCH₂CH₃ (Ethoxy)7.3Increase steric bulk and lipophilicity
2c -OCH₂Ph (Benzyloxy)22.1Introduce a large, sterically demanding group
2d -OCOCH₃ (Acetate)35.6Replace H-bond donor with an ester group

Combinatorial Library Design Approaches for Analogue Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse molecules, which can then be screened for biological activity. While specific combinatorial library designs for this compound are not documented, the general principles are applicable. Such an approach would likely involve the systematic modification of the core pyridine structure at its substitutable positions.

Key diversification points on the this compound scaffold would include:

The hydroxyl group at position 5: This could be alkylated, acylated, or replaced with other functional groups to probe the effect of hydrogen bonding and steric bulk.

The chloro group at position 3: Substitution with other halogens or different electron-withdrawing or donating groups would elucidate the role of this substituent in target binding.

The carbonitrile group at position 4: This group could be hydrolyzed to a carboxylic acid or an amide, or converted to other nitrogen-containing heterocycles to explore different electronic and steric interactions.

In Vitro Studies of Biological Target Interactions (Excluding Clinical Outcomes)

Direct in vitro studies on the biological target interactions of this compound are not available. However, research on closely related 3-hydroxypyridin-4-one and 3-hydroxypyridine-4-carbonitrile derivatives provides a basis for potential areas of biological activity.

Enzyme Inhibition Assays (e.g., Tyrosinase, HIV Integrase, Kinases)

Tyrosinase Inhibition: Derivatives of 3-hydroxypyridin-4-one have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Certain derivatives have shown promising tyrosinase inhibitory activity, with some compounds exhibiting potency comparable to the well-known inhibitor, kojic acid. nih.gov The mechanism of inhibition is thought to involve the chelation of copper ions in the active site of the enzyme. mdpi.com

A study on novel pyridine-based 1,3-diphenylurea (B7728601) derivatives also demonstrated significant human tyrosinase inhibition, with one derivative being approximately five times more potent than kojic acid. nih.gov

Compound/AnalogTarget EnzymeIC50 ValueReference
3-hydroxypyridin-4-one derivative 6bTyrosinase25.82 µM nih.gov
Pyridine-based diphenylurea 5aHuman Tyrosinase3.5 ± 1.2 µM nih.gov
Kojic Acid (Reference)Tyrosinase~17.3 µM nih.gov

HIV Integrase Inhibition: The pyridine moiety is a crucial component in several approved HIV-1 integrase inhibitors. nih.gov Research has explored 2-hydroxy-3-pyridylacrylic acid derivatives as novel HIV integrase inhibitors, indicating that the pyridine scaffold is a viable starting point for designing such antiviral agents. nih.gov The position and nature of substituents on the pyridine ring were found to be important for inhibitory activity. nih.gov

Kinase Inhibition: As mentioned earlier, chloropyridine and chloropyrimidine derivatives have been identified as covalent inhibitors of kinases such as MSK1 and BTK. nih.govresearchgate.net The chloro-aromatic system can react with cysteine residues in the kinase domain. researchgate.net This suggests that this compound could potentially exhibit activity against certain kinases through a similar mechanism. Additionally, various pyridine derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), with some compounds showing potent inhibitory effects. nih.gov

Receptor Binding Studies

While specific receptor binding studies for this compound are absent from the literature, studies on other pyridine derivatives have demonstrated their ability to bind to various receptors. For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors (A1, A2A, and A3) in the micromolar range. nih.gov Additionally, a series of substituted 4'-hydroxyl-styrylpyridines have been synthesized and evaluated for their binding affinity to the estrogen receptor. nih.gov

Antimicrobial Activity at the Molecular Level (e.g., inhibition of bacterial enzymes)

Quantitative structure-activity relationship (QSAR) studies have been conducted on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives to analyze their antimicrobial activity. nih.govmdpi.com These studies revealed that topological parameters play a significant role in the antimicrobial activity against Staphylococcus aureus and Candida albicans. nih.govmdpi.com The proposed mechanism for some of these compounds involves the chelation of essential metal ions required for microbial growth.

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

The elucidation of molecular mechanisms of action for this compound has not been reported. The following section discusses findings from related compounds.

Binding Site Characterization through Mutagenesis Studies

Direct mutagenesis studies to characterize the binding site of this compound on any biological target have not been published. However, in the context of HIV integrase inhibitors that feature a pyridine core, mutagenesis studies have been crucial in understanding drug resistance. Changes in key amino acids within the integrase enzyme can affect the binding of the inhibitor, leading to reduced efficacy. youtube.com These studies help to visualize how the inhibitor docks into the active site and which residues are critical for this interaction. youtube.com Such an approach would be vital in characterizing the binding site and mechanism of action for any biologically active derivative of this compound.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR analyses have revealed key structural features that determine their efficacy and selectivity for various biological targets.

Research into a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres has shed light on the structural requirements for inhibiting phosphodiesterase 3 (PDE3) and the growth of human HT-29 colon adenocarcinoma tumor cells. nih.gov In this series, the electronic and steric properties of the substituents on the aryl rings, as well as their conformational aspects, were found to be crucial for PDE3 inhibition. nih.gov For instance, compound 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) was identified as a potent PDE3 inhibitor. nih.gov Conversely, steric factors and the capacity for hydrogen bonding appeared more critical for the tumor cell growth inhibitory activity, with 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) showing the highest activity against colon tumor cell growth. nih.gov Notably, the study found no direct correlation between PDE3 inhibition and the anticancer activity of these compounds. nih.gov

A broader review of pyridine derivatives highlights that the presence and positioning of specific functional groups significantly enhance their antiproliferative activity. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been associated with increased activity against various cancer cell lines. nih.gov Conversely, the inclusion of halogen atoms or bulky groups in the structure of pyridine derivatives tends to result in lower antiproliferative activity. nih.gov Another study on 1,4-dihydropyridine derivatives indicated that ester groups at the 3- and 5-positions and an aryl group at the 4-position are optimal for activity. researchgate.net

The following table summarizes the inhibitory concentrations (IC50) of selected pyridine derivatives against the HT-29 colon adenocarcinoma tumor cell line. nih.gov

Compound IDStructureIC50 (µM) for HT-29 Cell Growth Inhibition
Id 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile>50
Ii 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile3

Allosteric Modulation Investigations

Allosteric modulators offer a sophisticated approach to influencing receptor function by binding to a site distinct from the primary (orthosteric) binding site. nih.gov This can lead to greater subtype selectivity and a more nuanced modulation of the receptor's response to its endogenous ligand. nih.gov

Within the realm of compounds structurally related to this compound, significant research has been conducted on negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These receptors are implicated in various central nervous system disorders. nih.gov A fragment and structure-based drug discovery approach led to the identification of HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) as a potent mGluR5 NAM. berkeley.edu This discovery began with a pyrimidine (B1678525) hit, which was subsequently optimized to enhance its properties. berkeley.edu

Similarly, the optimization of a sulfoquinoline hit from high-throughput screening resulted in the development of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile , another novel, non-acetylenic mGluR5 NAM. nih.gov The biological evaluation of libraries based on this scaffold yielded several potent and metabolically stable compounds. nih.gov

Investigations into positive allosteric modulators (PAMs) have also been fruitful. Research on tetrahydronaphthyridine and dihydronaphthyridinone ethers as mGlu5 PAMs has provided insights into the pharmacophores necessary for positive modulation. nih.gov These studies often utilize cell lines with low receptor expression to detect agonism as well as positive and negative allosteric modulation simultaneously. nih.gov

The table below presents examples of benzonitrile-containing compounds investigated as allosteric modulators.

Compound NameTarget ReceptorModulatory Activity
HTL14242 mGluR5Negative Allosteric Modulator
3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile mGluR5Negative Allosteric Modulator

Interrogation of Cellular Pathways (without human trial data)

The biological effects of pyridine and pyrimidine-carbonitrile derivatives are often rooted in their ability to modulate specific cellular pathways. Preclinical studies have begun to unravel these mechanisms, providing a foundation for understanding their therapeutic potential.

For instance, a novel series of pyrimidine-5-carbonitrile derivatives was designed and synthesized as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govrsc.org Several of these compounds demonstrated potent cytotoxic activities against human colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.govrsc.org

One particularly active compound, 11e (specific structure not fully detailed in the source), exhibited excellent activity against both HCT-116 and MCF-7 cells with IC50 values of 1.14 µM and 1.54 µM, respectively. nih.govrsc.org Further investigation into its mechanism revealed that this compound arrested the HCT-116 cell cycle at the S and sub-G1 phases. rsc.org It also induced a significant increase in apoptotic cells and caused a notable decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and caspase-3. rsc.org These findings suggest that the compound's anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. rsc.org

Another area of investigation involves the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is often dysregulated in inflammatory diseases and cancer. nih.gov Studies on chalcone (B49325) derivatives, which share some structural motifs with pyridine-based compounds, have established a structure-activity relationship for NF-κB inhibition. nih.gov The cytotoxicity of these compounds correlated moderately well with their NF-κB inhibitory activities, indicating that the suppression of NF-κB activation is a likely contributor to their anticancer effects. nih.gov

The table below summarizes the in vitro activities of a potent pyrimidine-5-carbonitrile derivative. nih.govrsc.org

Compound IDCell LineIC50 (µM)Cellular Effect
11e HCT-116 (Colon Cancer)1.14Cell cycle arrest at S and sub-G1 phases, apoptosis induction
11e MCF-7 (Breast Cancer)1.54Not specified
Sorafenib (standard) HCT-116 (Colon Cancer)8.96Not specified
Sorafenib (standard) MCF-7 (Breast Cancer)11.83Not specified

Potential Applications in Non Clinical Areas and Materials Science

Role as a Versatile Synthetic Intermediate

The structure of 3-Chloro-5-hydroxypyridine-4-carbonitrile (B6236594) makes it an attractive intermediate for the synthesis of more complex molecules. Each of its functional groups offers a potential site for chemical modification, enabling the construction of diverse molecular architectures.

Precursor for Advanced Organic Materials

Pyridine (B92270) derivatives are integral components in the development of advanced organic materials due to their electronic properties and ability to participate in intermolecular interactions. While no specific materials have been synthesized from this compound, its structure suggests potential as a monomer or precursor for polymers with applications in electronics or photonics. The nitrile group could be hydrolyzed or reduced to introduce other functionalities, and the hydroxyl and chloro groups provide handles for polymerization reactions.

Building Block for Complex Natural Product Synthesis

The synthesis of complex natural products often requires highly functionalized building blocks. The substituted pyridine core of this compound could, in principle, be incorporated into the synthesis of alkaloids or other nitrogen-containing natural products. However, there are currently no published examples of its use in this capacity.

Applications in Catalysis and Ligand Design

The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group in this compound are potential coordination sites for metal ions, suggesting its utility in catalysis and ligand design.

Ligand for Transition Metal Complexes

Pyridine-based ligands are ubiquitous in coordination chemistry and are used to create transition metal complexes for a wide range of catalytic applications. The specific electronic and steric properties imparted by the chloro, hydroxyl, and carbonitrile substituents on this pyridine scaffold could lead to the formation of novel metal complexes with unique catalytic activities. Research in this area would be necessary to explore the coordination chemistry of this particular ligand and the properties of its corresponding metal complexes.

Organocatalytic Applications

The pyridine scaffold is a well-established motif in the design of organocatalysts. The basic nitrogen atom can act as a Lewis base catalyst in a variety of chemical transformations. While numerous pyridine-based organocatalysts have been developed, the potential of this compound in this field has not yet been reported.

Advanced Materials Science Applications

Beyond its role as a synthetic intermediate, the inherent properties of this compound could lend themselves to direct applications in materials science. For instance, the polar nature of the molecule and its potential for hydrogen bonding could be exploited in the design of functional materials such as liquid crystals or organic frameworks. However, experimental studies are required to validate these theoretical applications.

Precursors for Conductive Polymers

The field of conductive polymers often utilizes aromatic and heterocyclic monomers to construct conjugated systems capable of charge transport. Pyridine-containing polymers are noted for their potential in sustainable and conductive materials. While direct polymerization of this compound has not been documented, its structure presents intriguing possibilities. The pyridine ring can be a fundamental unit in a polymer backbone, and the nitrile group offers a pathway for post-polymerization modifications or for influencing the electronic properties of the resulting polymer. The presence of the chloro and hydroxyl groups could further be exploited to tune solubility, morphology, and conductivity.

Table 1: Potential Roles of Substituents in Conductive Polymer Applications

SubstituentPotential Function
Pyridine RingCore of the conjugated polymer backbone.
CarbonitrileCan be converted to other functional groups; influences electronic properties.
Chloro GroupModifies electronic properties and intermolecular interactions.
Hydroxyl GroupCan participate in hydrogen bonding, affecting polymer chain packing and solubility.

Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of pyridine-carbonitrile have demonstrated significant promise as emitters in Organic Light-Emitting Diodes (OLEDs), particularly in the realm of thermally activated delayed fluorescence (TADF). acs.orgrsc.orgnih.gov These materials typically feature a donor-acceptor architecture, where the pyridine-carbonitrile unit often serves as the electron-accepting moiety. The unique electronic properties of this core structure facilitate efficient conversion of triplet excitons to singlet excitons, a critical process for achieving high internal quantum efficiencies in OLEDs.

Although this compound itself has not been reported as an OLED component, its fundamental structure aligns with the design principles of TADF emitters. The electron-withdrawing nature of the pyridine and carbonitrile groups, modulated by the chloro and hydroxyl substituents, could be harnessed in the design of novel emissive materials.

Table 2: Comparison of Known Pyridine-Carbonitrile Emitters and the Potential of this compound

Compound TypeKey Features in OLEDsPotential of this compound
Donor-Acceptor Pyridine-CarbonitrilesServe as efficient TADF emitters. acs.orgrsc.orgnih.govCould function as a novel acceptor core.
2-Pyridone DerivativesUtilized in sky-blue and white OLEDs. acs.orgktu.eduThe hydroxypyridine tautomer offers a structural analogy.

Fluorescent Probes and Sensors

The fluorescence properties of hydroxypyridines are known to be sensitive to their chemical environment, such as pH. nih.gov This intrinsic sensitivity suggests that derivatives like this compound could be explored as scaffolds for new fluorescent probes. The carbonitrile group provides a versatile handle for chemical modification, allowing for the attachment of specific recognition elements for various analytes. The electronic interplay between the hydroxyl, chloro, and cyano groups on the pyridine ring could lead to desirable photophysical properties, such as large Stokes shifts and sensitivity to the local environment. While not a direct application of this specific molecule, the broader class of BODIPY-based fluorescent probes showcases the potential of complex organic molecules in sensing applications. nih.govbiorxiv.orgrsc.org

Biochemical Tool Development

The structural motifs present in this compound also hint at its potential utility in the development of specialized tools for biochemical research.

Organic Buffers in Biochemical Assays

While there is no specific data on the use of this compound as a biochemical buffer, its hydroxypyridine core suggests it possesses acidic and basic properties. The pKa of the hydroxyl group and the pyridine nitrogen would determine its buffering range. The chloro and carbonitrile substituents would influence these pKa values, potentially leading to a buffering capacity in a useful physiological range. Further investigation would be required to ascertain its suitability, including its solubility in aqueous solutions and its potential for interference in biochemical assays.

Probes for Protein-Ligand Interaction Studies

The study of protein-ligand interactions is fundamental to drug discovery and chemical biology. Small molecules that can serve as fragments or probes are valuable tools in this field. The varied chemical functionalities of this compound—a hydrogen bond donor/acceptor (hydroxyl), a hydrogen bond acceptor (pyridine nitrogen and nitrile), and a halogen atom capable of halogen bonding—make it an interesting candidate for fragment-based screening. These groups could engage in a variety of non-covalent interactions with protein binding sites. The development of comprehensive datasets and tools for analyzing such interactions is an active area of research. nih.govbiorxiv.orgnih.gov The specific binding properties of this compound would need to be determined experimentally.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. For 3-Chloro-5-hydroxypyridine-4-carbonitrile (B6236594), future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste. A key objective will be to design novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the exploration of one-pot synthesis methodologies. These approaches, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce solvent usage, energy consumption, and purification steps. For instance, a potential one-pot synthesis could involve the simultaneous introduction of the chloro and cyano groups onto a 5-hydroxypyridine precursor.

Furthermore, the use of catalytic systems, particularly those based on earth-abundant metals, could offer a more sustainable alternative to stoichiometric reagents. Research into novel catalysts that can selectively functionalize the pyridine (B92270) ring at the desired positions will be crucial. Additionally, the use of greener solvents, such as water or bio-based solvents, and alternative energy sources like microwave or ultrasonic irradiation, could further enhance the sustainability of the synthesis.

Table 1: Comparison of Potential Synthetic Approaches

Synthetic Approach Potential Advantages Research Focus
One-Pot Synthesis Reduced waste, time, and energy consumption Development of compatible reaction conditions for multiple steps
Catalytic Methods High selectivity, reduced use of stoichiometric reagents Discovery of novel catalysts based on abundant metals
Green Solvents Reduced environmental impact Exploration of reactivity and solubility in aqueous or bio-based media

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique combination of functional groups in this compound suggests a versatile reactivity that is ripe for exploration. Future research should aim to systematically investigate the reactivity of each functional group and the interplay between them.

The chloro group, for example, could serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 3-position. The hydroxyl group could be a site for etherification or esterification, leading to the synthesis of novel derivatives with potentially interesting properties. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for functionalization.

Moreover, the pyridine ring itself can undergo various transformations. For instance, the nitrogen atom can be quaternized to form pyridinium (B92312) salts, which can then be used in subsequent reactions. The electronic properties of the pyridine ring, influenced by the three substituents, may also lead to unexpected reactivity patterns, such as regioselective nucleophilic or electrophilic aromatic substitution reactions.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can be employed to:

Predict Spectroscopic Properties: Density functional theory (DFT) calculations can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of the compound and its derivatives.

Elucidate Reaction Mechanisms: Computational modeling can be used to study the transition states and intermediates of potential reactions, providing insights into the reaction pathways and helping to optimize reaction conditions.

Screen for Potential Applications: By calculating properties such as molecular electrostatic potential, frontier molecular orbitals, and dipole moment, it may be possible to predict the potential of this compound and its derivatives for various applications, such as in materials science or as ligands for metal complexes.

Discovery of New Molecular Targets and Mechanistic Insights (Non-Clinical)

While this article strictly excludes clinical information, the exploration of non-clinical molecular targets and mechanistic insights is a crucial area of future research. The structural motifs present in this compound are found in many biologically active compounds. For instance, pyridine and nitrile functionalities are common in medicinal chemistry.

Future research could involve screening this compound and a library of its derivatives against a panel of non-clinical molecular targets, such as enzymes or receptors, to identify potential interactions. Understanding the structure-activity relationships of these interactions can provide valuable insights for the design of new molecules with specific functions. For example, related compounds have shown activity as GPR81 agonists, suggesting a potential area of investigation. caymanchem.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a relatively unexplored compound like this compound, AI and ML can be particularly valuable in several ways:

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the most efficient synthetic routes to this compound and its derivatives.

Property Prediction: AI algorithms can be used to predict a wide range of physicochemical and biological properties, helping to prioritize which derivatives to synthesize and test.

De Novo Design: Generative models can be used to design novel molecules based on the this compound scaffold with desired properties.

By leveraging the power of AI and ML, researchers can accelerate the discovery and development of new chemical entities based on this promising molecular framework.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-hydroxypyridine
3-chloro-5-hydroxy-benzonitrile

Q & A

Q. What are the common synthetic routes for 3-chloro-5-hydroxypyridine-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via chlorination of a pyridinecarbonitrile precursor using phosphoryl chloride (POCl₃) under controlled temperatures (e.g., 80–110°C). For example, describes the chlorination of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile to yield 6-chloro derivatives . Optimization involves varying solvent systems (e.g., DMF or toluene), reaction time (4–12 hours), and stoichiometric ratios of chlorinating agents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Yield improvements (>80%) are achievable by quenching excess POCl₃ with ice-water and adjusting pH during workup.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon signals (δ ~115 ppm) .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ confirm the nitrile group, while O–H stretches (broad ~3200 cm⁻¹) indicate the hydroxyl substituent .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm the molecular formula .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at position 3 acts as a leaving group, but its reactivity is modulated by the electron-withdrawing nitrile group (position 4) and the hydroxyl group (position 5). shows that electron-deficient pyridine derivatives exhibit faster SNAr (nucleophilic aromatic substitution) rates. Steric hindrance from bulky substituents (e.g., aryl groups) reduces accessibility to the reactive site. Computational studies (DFT) can map charge distribution to predict regioselectivity . For example, substituting the hydroxyl group with a methoxy group (electron-donating) may slow reaction kinetics .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in catalytic outcomes (e.g., Suzuki-Miyaura coupling yields) often arise from ligand selection, solvent polarity, or trace moisture. highlights that palladium catalysts (e.g., Pd(PPh₃)₄) with polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for pyridinecarbonitriles. Contradictory results may stem from competing hydrolysis of the nitrile group under aqueous conditions. Systematic screening of ligands (e.g., XPhos vs. SPhos) and pre-activation of the catalyst (e.g., with Cs₂CO₃) can reconcile data inconsistencies .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and identify byproducts (e.g., hydrolysis to carboxylic acid) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. notes that pyridine derivatives with hydroxyl groups degrade above 150°C .

Data Analysis and Experimental Design

Q. How to design experiments to elucidate the tautomeric equilibrium between keto and enol forms of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor absorbance shifts in solvents of varying polarity (e.g., hexane vs. methanol). The enol form typically shows a bathochromic shift due to extended conjugation .
  • ¹H NMR in Deuterated Solvents : Compare peak splitting in D₂O (enhances keto form) vs. DMSO-d₆ (stabilizes enol form via hydrogen bonding) .
  • Computational Modeling : Use Gaussian or ORCA to calculate energy differences between tautomers and predict dominant forms .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate substituent descriptors (Hammett σ, LogP) with biological activity .
  • Machine Learning : Train models (e.g., random forest) on datasets of pyridinecarbonitrile derivatives to predict binding affinities or solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.